molecular formula C20H12ClF3N4O4 B11597774 4-chloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

4-chloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11597774
M. Wt: 464.8 g/mol
InChI Key: WMAPZSYZQDBAPH-UHFFFAOYSA-N
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Description

4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. It is characterized by the presence of a trifluoromethyl group, a pyrrolopyrimidine core, and a benzamide moiety. The compound’s unique structure imparts distinct chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science .

Preparation Methods

The synthesis of 4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves multiple steps, typically starting with the preparation of the pyrrolopyrimidine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced via radical trifluoromethylation, a process that has gained prominence due to its efficiency and selectivity . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyrrolopyrimidine core can modulate the activity of the target. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate biological processes by binding to key sites on the target molecules .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE stands out due to its unique combination of a trifluoromethyl group and a pyrrolopyrimidine core. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H12ClF3N4O4

Molecular Weight

464.8 g/mol

IUPAC Name

4-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H12ClF3N4O4/c21-11-8-6-10(7-9-11)15(29)27-19(20(22,23)24)13-14(25-17(19)31)28(18(32)26-16(13)30)12-4-2-1-3-5-12/h1-9H,(H,25,31)(H,27,29)(H,26,30,32)

InChI Key

WMAPZSYZQDBAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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